molecular formula C29H34ClFN2O6 B055865 Elgodipine hydrochloride CAS No. 121489-04-1

Elgodipine hydrochloride

Cat. No.: B055865
CAS No.: 121489-04-1
M. Wt: 561.0 g/mol
InChI Key: JBKDMKOYLBVOOR-UHFFFAOYSA-N
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Description

Elgodipine hydrochloride is a phenyldihydropyridine derivative that acts as a calcium channel antagonist. It inhibits both T-type and L-type calcium channels in a concentration-dependent manner. Initially developed for the treatment of cardiovascular diseases, its development was discontinued after clinical trials .

Preparation Methods

Elgodipine hydrochloride can be synthesized through a multi-step process:

    Alkylation: N-methyl-2-aminoethanol is alkylated with 4-fluorobenzyl chloride to produce 2-[N-(4-fluorobenzyl)-N-methylamino]ethanol.

    Esterification: This intermediate is esterified with 2,2,6-trimethyl-4H-1,3-dioxin-4-one to yield the corresponding acetoacetic ester.

    Condensation: The acetoacetic ester is then condensed with 2,3-methylenedioxybenzaldehyde to form 2-[N-(4-fluorobenzyl)-N-methylamino]ethyl 2-(2,3-methylenedioxybenzylidene)acetoacetate.

    Cyclization: Finally, this compound is cyclized with isopropyl 3-aminocrotonate to produce elgodipine.

Chemical Reactions Analysis

Elgodipine hydrochloride undergoes various chemical reactions:

Scientific Research Applications

Mechanism of Action

Elgodipine hydrochloride exerts its effects by inhibiting L-type and T-type calcium channels. This inhibition leads to vasodilation and decreased systemic vascular resistance, which in turn improves cardiac function. By reducing the influx of calcium ions into cardiac and smooth muscle cells, elgodipine decreases myocardial oxygen demand and increases coronary blood flow, thereby alleviating symptoms of angina .

Biological Activity

Elgodipine hydrochloride is a dihydropyridine calcium channel blocker primarily used for the treatment of hypertension and angina pectoris. Its biological activity is characterized by its effects on cardiovascular function, particularly its anti-ischemic properties, hemodynamic effects, and influence on calcium metabolism in cardiac and smooth muscle cells.

Elgodipine acts by inhibiting L-type calcium channels in vascular smooth muscle and cardiac tissue, leading to vasodilation and reduced myocardial oxygen demand. This mechanism is crucial for its therapeutic effects in managing conditions such as chronic stable angina. The drug selectively targets calcium influx, which is pivotal for muscle contraction and cardiac excitability.

Pharmacological Effects

  • Anti-Ischemic Effects :
    • A study demonstrated that elgodipine significantly increased exercise tolerance and time to onset of angina in patients with chronic stable angina. Specifically, doses of 20 mg, 40 mg, and 60 mg resulted in increased exercise times of 1.1, 2.0, and 2.4 minutes respectively (P < 0.001) .
    • The drug abolished angina in 50% of patients at the highest dose (60 mg), with significant improvements noted in ST segment depression during peak exercise .
  • Hemodynamic Effects :
    • Elgodipine has been shown to lower blood pressure both at rest and during exercise while increasing heart rate. Notably, ejection fraction improved by 7.8% to 8.4% with higher doses .
    • The stroke volume also increased significantly, indicating enhanced cardiac output without substantial side effects .

Case Studies

A notable case involved a 92-year-old woman who developed complete atrioventricular block (CAVB) while on azelnidipine, a similar calcium channel blocker. The interaction between azelnidipine and simvastatin was suspected to have contributed to her condition due to competitive metabolism via the CYP3A4 enzyme pathway . After discontinuing these medications, her symptoms resolved without recurrence of CAVB over subsequent months.

Table: Summary of Clinical Findings on Elgodipine

Study ReferencePatient PopulationDosage (mg)Key OutcomesStatistical Significance
12 patients with chronic stable angina20, 40, 60Increased exercise time; reduced angina episodesP < 0.001
Case study of elderly femaleN/AResolution of CAVB after discontinuation of azelnidipine and simvastatinN/A

Safety Profile

Elgodipine has a favorable safety profile with minor side effects reported during clinical trials. No patients required withdrawal from studies due to adverse effects related to the drug . This aspect is particularly important for elderly patients or those with multiple comorbidities.

Properties

CAS No.

121489-04-1

Molecular Formula

C29H34ClFN2O6

Molecular Weight

561.0 g/mol

IUPAC Name

3-O-[2-[(4-fluorophenyl)methyl-methylamino]ethyl] 5-O-propan-2-yl 4-(1,3-benzodioxol-4-yl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate;hydrochloride

InChI

InChI=1S/C29H33FN2O6.ClH/c1-17(2)38-29(34)25-19(4)31-18(3)24(26(25)22-7-6-8-23-27(22)37-16-36-23)28(33)35-14-13-32(5)15-20-9-11-21(30)12-10-20;/h6-12,17,26,31H,13-16H2,1-5H3;1H

InChI Key

JBKDMKOYLBVOOR-UHFFFAOYSA-N

SMILES

CC1=C(C(C(=C(N1)C)C(=O)OC(C)C)C2=C3C(=CC=C2)OCO3)C(=O)OCCN(C)CC4=CC=C(C=C4)F.Cl

Canonical SMILES

CC1=C(C(C(=C(N1)C)C(=O)OC(C)C)C2=C3C(=CC=C2)OCO3)C(=O)OCCN(C)CC4=CC=C(C=C4)F.Cl

Synonyms

elgodipine
IQB 875
IQB-875
isopropyl (2-(N-methyl-N-(4-fluorobenzyl)amine)ethyl-2,6-dimethyl-4-(2',3'-methylenedioxyphenyl)-1,5-dihydropyridine-3,5-dicarboxylate)

Origin of Product

United States

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